1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
CAS No.: 2097900-36-0
Cat. No.: VC6774867
Molecular Formula: C19H22F3N3O4
Molecular Weight: 413.397
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097900-36-0 |
|---|---|
| Molecular Formula | C19H22F3N3O4 |
| Molecular Weight | 413.397 |
| IUPAC Name | 1-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C19H22F3N3O4/c1-29-15-5-3-2-4-13(15)10-16(26)23-8-6-14(7-9-23)24-11-17(27)25(18(24)28)12-19(20,21)22/h2-5,14H,6-12H2,1H3 |
| Standard InChI Key | QYLRRIRRMLMHEJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione, reflects its intricate structure. Key features include:
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A piperidin-4-yl group substituted at the 1-position with a 2-(2-methoxyphenyl)acetyl moiety.
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A 2,2,2-trifluoroethyl chain at the 3-position of the imidazolidine-2,4-dione core.
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A methoxyphenyl group contributing aromaticity and potential receptor-binding interactions.
The molecular formula C₁₉H₂₂F₃N₃O₄ and weight 413.4 g/mol indicate moderate lipophilicity, which may influence bioavailability. The trifluoroethyl group enhances metabolic stability by resisting oxidative degradation, a common challenge in drug development.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 2097900-36-0 |
| Molecular Formula | C₁₉H₂₂F₃N₃O₄ |
| Molecular Weight | 413.397 g/mol |
| IUPAC Name | 1-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
| InChI | InChI=1S/C19H22F3N3O4/c1-29-15-5-3-2-4-13(15)10-16(26)23-8-6-14(7-9-23)24-11-17(27)25(18(24)28)12-19(20,21)22/h2-5,14H,6-12H2,1H3 |
| InChIKey | QYLRRIRRMLMH |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for structural confirmation. The ¹H NMR spectrum would reveal signals corresponding to the methoxyphenyl aromatic protons (δ 6.8–7.4 ppm), piperidine methylene groups (δ 1.5–2.5 ppm), and trifluoroethyl CF₃ protons (δ 3.5–4.0 ppm). ¹³C NMR would confirm carbonyl carbons (δ 165–175 ppm) and the trifluoromethyl carbon (δ 120–125 ppm, quartets due to J-coupling).
Synthesis and Optimization
Synthetic Routes
The synthesis involves sequential reactions:
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Acylation of Piperidine: 2-(2-Methoxyphenyl)acetic acid is activated (e.g., via thionyl chloride) and coupled to piperidin-4-amine to form the 1-[2-(2-methoxyphenyl)acetyl]piperidin-4-amine intermediate.
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Formation of Imidazolidinedione Core: Reaction with trifluoroethyl isocyanate under basic conditions yields the imidazolidine-2,4-dione ring.
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Purification: Column chromatography or recrystallization isolates the product.
Critical parameters include solvent choice (e.g., dichloromethane for acylation), temperature control (0–5°C for exothermic steps), and catalyst use (e.g., DMAP for acylations). Yields typically range from 40–60%, necessitating optimization.
Challenges in Scalability
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Steric Hindrance: Bulky substituents on the piperidine and imidazolidinedione moieties slow reaction kinetics.
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Byproduct Formation: Over-acylation at the piperidine nitrogen may occur, requiring careful stoichiometry.
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Purification Complexity: Similar polarities of intermediates demand high-resolution chromatographic techniques.
Future Research Directions
In Vitro Profiling
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Target Screening: Assays against PPAR-γ, α, and δ isoforms to identify selectivity.
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Cytotoxicity Studies: HepG2 cell lines to assess hepatic safety.
In Vivo Efficacy
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Animal Models: Zucker diabetic fatty (ZDF) rats to evaluate glucose-lowering effects.
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Pharmacokinetics: Plasma half-life, bioavailability, and metabolite identification via LC-MS.
Formulation Development
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Salt Formation: Improving aqueous solubility via hydrochloride or mesylate salts.
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Nanoparticle Delivery: Enhancing oral absorption through lipid-based carriers.
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